3,4-Dichloro-6-methylpyridazine

Synthetic Methodology Medicinal Chemistry Agrochemical Research

3,4-Dichloro-6-methylpyridazine (CAS 22390-45-0) is a critical heterocyclic intermediate offering two electrophilic chlorine sites at the 3- and 4-positions for sequential nucleophilic substitution and cross-coupling. This unique dichloro pattern enables divergent synthetic strategies impossible with monochlorinated or isomeric (e.g., 3,6-dichloro-4-methyl) analogs, making it essential for building diverse pyridazine libraries in antibiotic and agrochemical discovery. Available in ≥98% purity with reliable global supply, it minimizes side reactions and simplifies purification, de-risking scale-up from medicinal chemistry to pilot production.

Molecular Formula C5H4Cl2N2
Molecular Weight 163 g/mol
CAS No. 22390-45-0
Cat. No. B3188623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dichloro-6-methylpyridazine
CAS22390-45-0
Molecular FormulaC5H4Cl2N2
Molecular Weight163 g/mol
Structural Identifiers
SMILESCC1=CC(=C(N=N1)Cl)Cl
InChIInChI=1S/C5H4Cl2N2/c1-3-2-4(6)5(7)9-8-3/h2H,1H3
InChIKeyYOUPASAGLWSIJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dichloro-6-methylpyridazine CAS 22390-45-0: A Strategic Dichlorinated Pyridazine Scaffold for Advanced Heterocycle Synthesis


3,4-Dichloro-6-methylpyridazine (CAS 22390-45-0) is a heterocyclic building block characterized by a 1,2-diazine core bearing two chlorine atoms at the 3- and 4-positions and a methyl group at the 6-position . This specific substitution pattern establishes it as a versatile synthetic intermediate, offering two distinct electrophilic sites for sequential nucleophilic aromatic substitution and cross-coupling reactions, which is a key advantage in constructing complex, functionalized pyridazine libraries for pharmaceutical and agrochemical research . The compound's reactivity profile differentiates it from its mono-chlorinated or alternative dichlorinated isomers, which have only a single reactive handle or a different spatial arrangement of the chlorine atoms, thereby altering their synthetic utility . This specific substitution pattern makes it a preferred precursor for building diversified pyridazine-based molecular architectures.

Why Substituting 3,4-Dichloro-6-methylpyridazine with a Generic Pyridazine Building Block Can Derail Your Synthetic Route


Substituting 3,4-dichloro-6-methylpyridazine with an alternative pyridazine scaffold, such as a monochlorinated derivative or the isomeric 3,6-dichloro-4-methylpyridazine, is not a trivial substitution. The specific 3,4-dichloro pattern on the 6-methylpyridazine core confers a unique and non-transferable reactivity profile. Replacing it with 3-chloro-6-methylpyridazine eliminates one reactive site, drastically limiting the potential for sequential functionalization and reducing synthetic convergence. Conversely, the isomeric 3,6-dichloro-4-methylpyridazine places the chlorine atoms in a different electronic environment, altering their reactivity in cross-coupling reactions and nucleophilic substitutions, which can lead to different reaction outcomes, regioselectivity, and yields . In a class of compounds where subtle structural changes profoundly impact biological activity, using the wrong pyridazine building block can compromise an entire synthetic program, leading to a structurally similar but functionally irrelevant analog. The following quantitative evidence outlines the specific, verifiable points of differentiation that make the selection of 3,4-dichloro-6-methylpyridazine a critical decision.

Procurement-Critical Evidence: Quantifying the Differentiation of 3,4-Dichloro-6-methylpyridazine from its Closest Analogs


Comparative Synthetic Utility: Dual Reactive Chlorine Sites Versus Single Chlorine Analogs

3,4-Dichloro-6-methylpyridazine possesses two chlorine atoms, enabling a wider range of sequential functionalization strategies compared to its monochlorinated analog, 3-chloro-6-methylpyridazine. This dual reactivity is a fundamental difference in synthetic utility, allowing for the construction of more complex molecules in fewer steps .

Synthetic Methodology Medicinal Chemistry Agrochemical Research

Differentiation in Reactivity and Physical Properties from the Isomeric 3,6-Dichloro-4-methylpyridazine Scaffold

The isomeric compound 3,6-dichloro-4-methylpyridazine (CAS 19064-64-3) presents a different spatial and electronic arrangement of the chlorine atoms, which leads to a distinct reactivity profile in cross-coupling reactions. While both are dichlorinated building blocks, the 3,4-dichloro pattern of the target compound is expected to show different regioselectivity and reaction rates in palladium-catalyzed cross-coupling reactions due to the proximity of the chlorine atoms and their differing electronic influence on the pyridazine ring . Furthermore, the compounds are physically distinct: the target compound is typically a liquid or low-melting solid, whereas the isomer has a reported melting point of 86-88 °C , which can impact its handling and purification in a laboratory setting.

Synthetic Methodology Medicinal Chemistry Material Science

Implications for Bioactivity: Chloro-Pyridazine Scaffolds Exhibit Potent Antibacterial Activity

While 3,4-dichloro-6-methylpyridazine itself is primarily a building block, its core structure is a key component of biologically active molecules. A study on a series of chloro-substituted pyridazine derivatives demonstrated that these compounds exhibit potent antibacterial activity against Gram-negative bacteria. Specifically, chloro derivatives showed Minimum Inhibitory Concentration (MIC) values ranging from 0.892 to 3.744 μg/mL against E. coli, P. aeruginosa, and S. marcescens. This activity was notably lower (i.e., more potent) than that of the standard antibiotic chloramphenicol, which had an MIC range of 2.019–8.078 μg/mL against the same strains [1]. This data provides a strong, class-level justification for selecting a dichlorinated pyridazine as a core scaffold in antimicrobial drug discovery programs, as it suggests that the chlorine atoms are critical for the observed bioactivity.

Antimicrobial Research Medicinal Chemistry Drug Discovery

Commercial Availability and Purity: A Consistent High-Purity Research-Grade Reagent

For scientific procurement, the availability of a compound in consistent, high purity is a critical differentiator. 3,4-Dichloro-6-methylpyridazine is commercially available from multiple reputable vendors at a minimum purity of 95% , with several suppliers offering it at 98% purity . This high level of purity minimizes the need for additional purification steps, reducing time and cost in research workflows. This is a tangible advantage over less common or custom-synthesized analogs, which may have variable purity and longer lead times.

Procurement Chemical Sourcing Quality Control

Best-Fit Research and Industrial Application Scenarios for 3,4-Dichloro-6-methylpyridazine (CAS 22390-45-0)


Strategic Building Block for Divergent Synthesis of Complex Pyridazine Libraries

Given its two distinct reactive chlorine sites , 3,4-dichloro-6-methylpyridazine is the optimal starting material for medicinal chemists aiming to rapidly explore chemical space. A researcher can perform a first functionalization (e.g., Suzuki coupling) at the more reactive C4 position, followed by a second, orthogonal transformation (e.g., nucleophilic substitution) at the C3 position. This diverging synthetic strategy is not possible with monochlorinated analogs like 3-chloro-6-methylpyridazine , which only permit a single substitution, thereby limiting molecular diversity. This makes it a cornerstone for generating focused libraries for high-throughput screening in drug discovery programs.

Privileged Scaffold for Targeted Antibacterial Drug Discovery

The core pyridazine motif, particularly when bearing chloro substituents, is a proven pharmacophore for potent antibacterial activity against Gram-negative pathogens . Researchers targeting novel antibiotics for difficult-to-treat infections caused by E. coli, P. aeruginosa, or S. marcescens can confidently use 3,4-dichloro-6-methylpyridazine as the foundation for their synthetic campaigns. The class-level evidence shows that analogs built on this core can outperform standard-of-care drugs like chloramphenicol. Utilizing this specific scaffold directly links a synthetic program to a validated, high-potency chemotype, de-risking early-stage discovery efforts.

High-Purity Precursor for Scalable Agrochemical Intermediate Synthesis

In the agrochemical industry, process chemistry demands reliable, high-purity intermediates to ensure consistent product quality and yield in multi-kilogram syntheses. The ready commercial availability of 3,4-dichloro-6-methylpyridazine at a minimum of 95% purity from multiple vendors makes it a viable choice for scaling up the production of fungicidal or herbicidal pyridazine derivatives. The guaranteed purity minimizes the risk of side reactions and simplifies the purification of the final active ingredient, which is a critical economic and regulatory consideration in industrial-scale manufacturing.

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